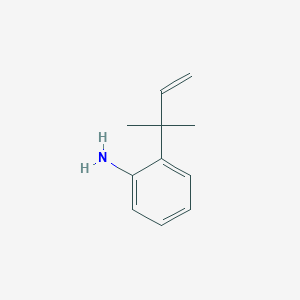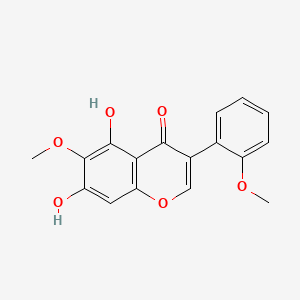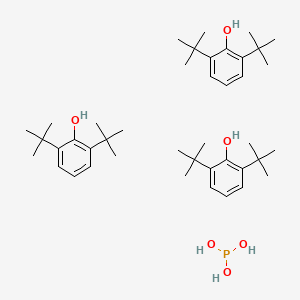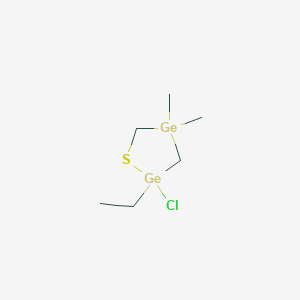
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is an organogermanium compound that features a thiadigermolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane typically involves the reaction of germanium tetrachloride with ethyl and dimethyl-substituted thiol compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germanium hydrides.
Substitution: Substituted thiadigermolane derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The thiadigermolane ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadisilane: Similar structure but with silicon atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadistannane: Contains tin atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadiphospholane: Features phosphorus atoms in the ring structure.
Uniqueness
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is unique due to the presence of germanium atoms in its ring structure. This imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its silicon and tin analogs. The germanium atoms also contribute to the compound’s potential biological activity and applications in advanced materials.
Propriétés
Numéro CAS |
90754-09-9 |
|---|---|
Formule moléculaire |
C6H15ClGe2S |
Poids moléculaire |
300.0 g/mol |
Nom IUPAC |
2-chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane |
InChI |
InChI=1S/C6H15ClGe2S/c1-4-9(7)5-8(2,3)6-10-9/h4-6H2,1-3H3 |
Clé InChI |
WKJMHSTYRMHISE-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge]1(C[Ge](CS1)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


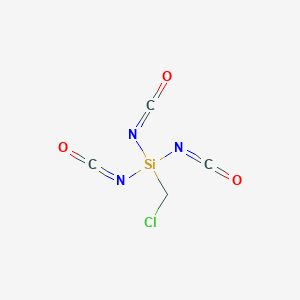

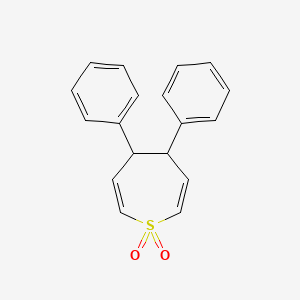
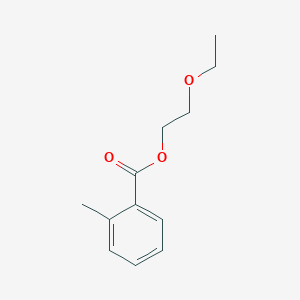
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

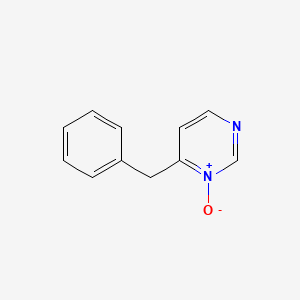
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
